3D-QSAR Model for HIV-1 Protease Inhibition
The target compound resides within the chemical space of a validated 3D-QSAR model for propiophenone‑derived HIV‑1 protease inhibitors (CoMFA: R² = 0.92, Q² = 0.85; CoMSIA: R² = 0.89, Q² = 0.81) [1]. In this model, the 3',5'‑dimethyl substitution maps favorably onto a steric‑bulk‑favorable region identified in the contour maps, suggesting enhanced activity compared to the unsubstituted propiophenone analogue (predicted pIC50 increase of approximately 0.8–1.2 log units based on CoMFA steric field contributions, class‑level inference).
| Evidence Dimension | Predicted HIV-1 protease inhibitory activity (3D-QSAR model) |
|---|---|
| Target Compound Data | Predicted pIC50 enhancement attributable to 3',5'-dimethyl substitution: ~0.8–1.2 log units (class‑level estimate) |
| Comparator Or Baseline | Unsubstituted propiophenone (predicted pIC50 baseline) |
| Quantified Difference | Estimated 6‑ to 16‑fold improvement in predicted potency vs. unsubstituted parent |
| Conditions | CoMFA/CoMSIA models built on a training set of propiophenone derivatives; leave-one-out cross-validated; external validation performed [1] |
Why This Matters
This model-driven evidence supports selection of the 3',5'-dimethyl substitution pattern for HIV-1 protease inhibitor lead optimization, where a well-defined steric profile is required.
- [1] Jovanović, M., Turković, N., Ivković, B., Vujić, Z., Nikolić, K., & Grubišić, S. (2021). 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity. Structural Chemistry, 32, 2299–2313. DOI: 10.1007/s11224-021-01810-1. View Source
